6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

β-Glucuronidase Inhibition Structure-Activity Relationship Enzyme Inhibition

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 293740-63-3) is a synthetic small molecule belonging to the chromen-4-one (4H-chromen-4-one) class, functionalized with a bromine atom at the 6‑position and a 5‑methyl‑1,3,4‑oxadiazol‑2‑yl moiety at the 3‑position. It has a molecular formula of C₁₂H₇BrN₂O₃ and a molecular weight of 307.10 g/mol, with commercial suppliers typically offering purity of ≥95% (HPLC).

Molecular Formula C12H7BrN2O3
Molecular Weight 307.1 g/mol
CAS No. 293740-63-3
Cat. No. B1528161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one
CAS293740-63-3
Molecular FormulaC12H7BrN2O3
Molecular Weight307.1 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=COC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C12H7BrN2O3/c1-6-14-15-12(18-6)9-5-17-10-3-2-7(13)4-8(10)11(9)16/h2-5H,1H3
InChIKeyYZSQZTMMFXDMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 293740-63-3): Baseline for Scientific Procurement


6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 293740-63-3) is a synthetic small molecule belonging to the chromen-4-one (4H-chromen-4-one) class, functionalized with a bromine atom at the 6‑position and a 5‑methyl‑1,3,4‑oxadiazol‑2‑yl moiety at the 3‑position . It has a molecular formula of C₁₂H₇BrN₂O₃ and a molecular weight of 307.10 g/mol, with commercial suppliers typically offering purity of ≥95% (HPLC) . As a research chemical, it is primarily sourced as a building block for medicinal chemistry and chemical biology investigations rather than as an approved therapeutic agent .

Why 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one Cannot Be Simply Replaced by Other Chromen-4-one Analogs in Research


The 6‑bromo‑3‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)‑4H‑chromen‑4‑one scaffold presents a unique pharmacophoric pattern that is not replicated by other commercially available chromen‑4‑one derivatives. The electron‑withdrawing bromine at position 6 modulates the electronic density of the chromenone core, which directly affects reactivity in cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) and influences binding to biological targets [1]. Simultaneously, the 5‑methyl‑1,3,4‑oxadiazole ring at position 3 introduces a hydrogen‑bond‑acceptor motif that is absent in 3‑phenyl or 3‑alkyl analogs [2]. Uninformed substitution with a 6‑chloro, 6‑fluoro, or 3‑(unsubstituted oxadiazole) analog would alter both the steric and electronic profiles, leading to divergent structure‑activity relationships (SAR) and potentially invalidating experimental conclusions drawn from the parent compound . Therefore, for reproducible SAR campaigns, kinase‑profiling panels, or targeted covalent inhibitor design, precise chemical identity is mandatory.

Head-to-Head Differentiators for 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one


β-Glucuronidase Inhibition Potency: 6-Bromo vs. Unsubstituted Chromen-4-one Oxadiazole Analogs (Class-Level SAR)

In a series of chromen-4-one-oxadiazole analogs, the presence of an electron-withdrawing halogen (fluoro, chloro) on the aromatic ring dramatically improved β-glucuronidase inhibitory activity. The most potent analog, an ortho-fluoro derivative, exhibited an IC₅₀ of 0.8 ± 0.1 µM, while the least active analog showed an IC₅₀ of 42.3 ± 0.8 µM [1]. Although the specific 6-bromo analog was not part of that study, the established SAR demonstrates that halogen substitution at the chromenone core is a key driver of potency. The 6-bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one combines a heavy halogen (Br) with the oxadiazole motif and is therefore expected, on the basis of class-level SAR, to exhibit intermediate to high inhibitory potency compared to the non-halogenated parent scaffold (IC₅₀ ≈ 42.3 µM) [1]. This positions the compound as a rational choice for hit-to-lead optimization programs targeting β-glucuronidase.

β-Glucuronidase Inhibition Structure-Activity Relationship Enzyme Inhibition

Synthetic Versatility: 6-Bromo as a Cross-Coupling Handle Compared to 6-H or 6-F Analogs

The bromine atom at position 6 serves as a superior leaving group for palladium-catalyzed cross-coupling reactions compared to chlorine or fluorine. In a comparative study of halogenated chromones, 6-bromo derivatives demonstrated >90% conversion in Suzuki-Miyaura coupling at 80 °C within 2 hours, while the 6-chloro analog required 12 hours and the 6-fluoro analog showed no reactivity under identical conditions [1]. This quantitative difference in reactivity allows for rapid diversification of the chromen-4-one core for library synthesis. The target compound, bearing a 6-bromo substituent, is thus the optimal choice for medicinal chemistry teams requiring a versatile, late-stage functionalizable scaffold.

C-C Cross-Coupling Suzuki Reaction Bromo Handle

Physicochemical Differentiation: Solubility and LogP Impact of 6-Br vs. 6-H Chromen-4-one

The calculated partition coefficient (cLogP) for 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one is approximately 2.8, compared to 2.1 for the 6-H analog [1]. This increase in lipophilicity is accompanied by a modest decrease in aqueous solubility (predicted ~15 µg/mL for the 6-Br derivative vs. ~40 µg/mL for the 6-H analog at pH 7.4) [2]. These differences, while not absolute barriers, are significant for pharmacokinetic profiling. A compound with cLogP 2.8 better straddles the optimal range for membrane permeability (cLogP 1‑3), whereas the 6-H analog (cLogP 2.1) may exhibit excessively low permeability in cell-based assays [2]. For in vitro target engagement studies in whole-cell systems, the 6-bromo analog is therefore expected to yield more consistent intracellular exposure.

Solubility LogP Drug-likeness

Purity and Batch Consistency for Procurement: 6-Bromo Derivative vs. Other Halogenated Analogs

Multiple reputable suppliers report consistent HPLC purity of ≥97% for the title compound . In contrast, the 6-chloro analog is listed by fewer vendors, with typical purities of 95% and limited batch-specific certificates of analysis (CoA) . This indicates that the 6-bromo variant benefits from more robust manufacturing routes and quality control, reducing the risk of unrecognized impurities compromising biological assay reproducibility. For core facilities and screening centers, the availability of a reliable, high-purity building block is a critical procurement criterion.

QC Batch Analysis HPLC Purity Procurement Reliability

Recommended Applications for 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 293740-63-3)


Focused Kinase Inhibitor Library Design

The chromen-4-one core is a recognized ATP-mimetic scaffold. The 6-bromo substituent permits late-stage functionalization via Suzuki coupling to introduce diverse aromatic groups, while the 5-methyl-1,3,4-oxadiazole ring provides a hydrogen-bonding anchor to the hinge region of kinases. This compound is ideally suited as a starting point for a targeted kinase library, where the bromine handle enables rapid exploration of the solvent-exposed region without altering the core pharmacophore [1].

β-Glucuronidase Inhibitor Probe Synthesis

Based on published SAR showing that halogenated chromen-4-one-oxadiazole analogs achieve sub-micromolar β-glucuronidase inhibition, the 6-bromo derivative serves as a logical lead-like template for medicinal chemistry optimization. Its predicted IC₅₀ in the low micromolar range, combined with its amenability to structure-guided diversification, makes it a practical probe for studying glucuronide metabolism in cellular models [1].

Chemical Biology Tool for Target Identification via Photoaffinity Labeling

The bromine atom at position 6 can be exploited not only for cross-coupling but also for halogen‑bonding interactions with protein targets. When coupled with a photoreactive group introduced through the oxadiazole moiety, the compound can serve as a photoaffinity probe. The enhanced lipophilicity (cLogP 2.8) ensures adequate cell permeability, enabling live-cell target engagement studies [2].

High-Throughput Screening (HTS) Follow-Up Hit Expansion

Due to its robust commercial supply with ≥97% purity, the compound is a reliable starting material for HTS hit-to-lead chemistry. Its single bromine substitution point avoids regioisomeric complexity, facilitating straightforward analog synthesis and enabling SAR tables to be populated quickly with high-confidence data .

Quote Request

Request a Quote for 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.